N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide
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Overview
Description
N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their diverse biological activities and pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide typically involves the reaction of 3-phenoxybenzaldehyde with piperidine and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]benzamide
- N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]propionamide
- N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]butyramide
Uniqueness
N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide is unique due to its specific structural features, such as the presence of the phenoxyphenyl group and the piperidine moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
880484-72-0 |
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Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[(3-phenoxyphenyl)-piperidin-1-ylmethyl]acetamide |
InChI |
InChI=1S/C20H24N2O2/c1-16(23)21-20(22-13-6-3-7-14-22)17-9-8-12-19(15-17)24-18-10-4-2-5-11-18/h2,4-5,8-12,15,20H,3,6-7,13-14H2,1H3,(H,21,23) |
InChI Key |
MPSKVACHNHNHKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1=CC(=CC=C1)OC2=CC=CC=C2)N3CCCCC3 |
Origin of Product |
United States |
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